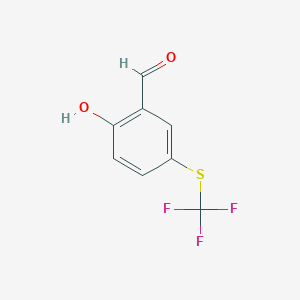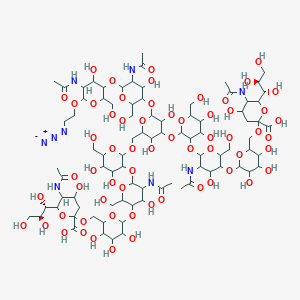
(2-Chloro-1,1,2-trifluoroethoxy)benzene, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,1,2-trifluoroethoxy)benzene, or CTFE, is an organic compound with a wide range of applications in the laboratory. It is a colorless liquid with a boiling point of 104°C and a melting point of -89°C. CTFE is commonly used as a reagent in organic synthesis, as a solvent in chemical reactions, and as a fuel in the production of propellants. CTFE is also used in the production of pharmaceuticals, pesticides, and other chemicals.
Scientific Research Applications
CTFE has a variety of applications in scientific research. It is used as an inert solvent in organic synthesis, as a fuel in the production of propellants, and as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, CTFE is used as a solvent in high-performance liquid chromatography (HPLC) and in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of CTFE is dependent on its use. As a solvent, CTFE acts as a medium for the reaction of other molecules, allowing them to interact and form the desired product. As a reagent, CTFE can be used to catalyze the reaction of other molecules, allowing them to form the desired product more quickly.
Biochemical and Physiological Effects
CTFE is considered to be a relatively safe compound, with low toxicity and no known adverse effects on human health. It is generally regarded as non-irritating to the skin and eyes, and is not known to be carcinogenic. CTFE is also not considered to be an environmental hazard.
Advantages and Limitations for Lab Experiments
CTFE has several advantages for use in laboratory experiments. It is a low-cost, readily available solvent that can be used in a variety of reactions. It is also non-flammable, non-toxic, and non-irritating, making it a safe choice for laboratory use. However, CTFE is also relatively volatile, which can limit its use in some experiments.
Future Directions
As CTFE is a versatile compound with a wide range of applications in the laboratory, there are numerous potential directions for future research. These include the development of new synthesis methods, the exploration of new applications for CTFE, and the investigation of its potential toxicity and environmental impact. Other potential research directions include the development of new catalysts for CTFE-based reactions and the exploration of its potential uses in the production of polymers and other materials.
Synthesis Methods
CTFE is synthesized via a two-step process that involves the reaction of 1,1,2-trifluoroethanol with a chlorinating agent, such as thionyl chloride. The reaction is typically carried out in a solvent such as methylene chloride. The reaction yields CTFE as a colorless liquid with a boiling point of 104°C and a melting point of -89°C.
properties
IUPAC Name |
(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLEMCJYPWMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1,2-trifluoroethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














